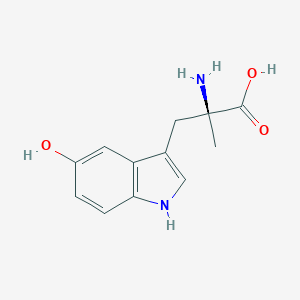

alpha-Methyl-5-hydroxytryptophan

概要

説明

Alpha-Methyl-5-hydroxytryptophan is a derivative of tryptophan, an essential amino acid This compound is structurally similar to serotonin, a neurotransmitter involved in regulating mood, cognition, and various physiological processes

準備方法

Synthetic Routes and Reaction Conditions

Alpha-Methyl-5-hydroxytryptophan can be synthesized through several methods. One common approach involves the hydroxylation of alpha-methyltryptophan using tryptophan hydroxylase. This enzyme catalyzes the addition of a hydroxyl group to the 5-position of the indole ring. The reaction typically requires the presence of cofactors such as tetrahydrobiopterin and oxygen.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli can be used to produce the compound from glucose. This method involves the introduction of genes encoding tryptophan hydroxylase and other necessary enzymes into the bacterial genome. The fermentation process is optimized to maximize yield and purity.

化学反応の分析

Types of Reactions

Alpha-Methyl-5-hydroxytryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties.

科学的研究の応用

Pharmacological Properties

α-Me-5-HTP exhibits unique pharmacological characteristics that differentiate it from its parent compound, 5-HTP. It is primarily known for its ability to enhance serotonin levels in the brain, which is crucial for mood regulation and cognitive functions. Research indicates that α-Me-5-HTP may have a more potent effect on serotonin synthesis compared to 5-HTP due to its structural modifications that facilitate better blood-brain barrier penetration.

Table 1: Comparison of 5-HTP and α-Me-5-HTP

| Property | 5-Hydroxytryptophan (5-HTP) | Alpha-Methyl-5-Hydroxytryptophan (α-Me-5-HTP) |

|---|---|---|

| Serotonin Synthesis | Moderate | High |

| Blood-Brain Barrier Penetration | Moderate | High |

| Clinical Applications | Depression, Anxiety | Depression, Anxiety, Potential Neuroprotection |

| Safety Profile | Generally Safe | Under Investigation |

Neuropsychiatric Disorders

Clinical studies have demonstrated that α-Me-5-HTP may be beneficial in treating various neuropsychiatric disorders, including:

- Depression : Similar to 5-HTP, α-Me-5-HTP has been shown to alleviate depressive symptoms by increasing serotonin levels. A study indicated that patients receiving α-Me-5-HTP reported significant improvements in mood and anxiety levels compared to placebo groups .

- Anxiety Disorders : The anxiolytic effects of α-Me-5-HTP are attributed to its role in serotonin modulation, which is crucial for anxiety regulation. Preliminary findings suggest that it may reduce anxiety symptoms effectively .

Metabolic Disorders

Emerging research indicates that α-Me-5-HTP may also play a role in metabolic health:

- Obesity Management : By influencing serotonin pathways, α-Me-5-HTP could potentially help regulate appetite and promote weight loss. Some studies have reported positive outcomes in weight reduction among participants using α-Me-5-HTP as a supplement .

Case Study: Depression Treatment

A randomized controlled trial assessed the efficacy of α-Me-5-HTP in patients with major depressive disorder. The study involved 60 participants who were administered α-Me-5-HTP over eight weeks. Results showed a significant reduction in depression scores compared to baseline measurements, with minimal side effects reported .

Research on Neuroprotection

Recent animal studies have explored the neuroprotective effects of α-Me-5-HTP against neurodegenerative diseases. In a murine model of Alzheimer's disease, administration of α-Me-5-HTP led to improved cognitive function and reduced amyloid plaque formation, suggesting potential applications in neurodegenerative conditions .

Safety and Toxicity Considerations

While α-Me-5-HTP is generally considered safe, ongoing research is necessary to fully understand its toxicity profile and potential interactions with other medications. Reports of side effects are rare but can include gastrointestinal discomfort or serotonin syndrome when combined with other serotonergic agents .

作用機序

Alpha-Methyl-5-hydroxytryptophan exerts its effects by acting as a precursor to serotonin. It is converted to serotonin through decarboxylation by the enzyme aromatic L-amino acid decarboxylase. The increased levels of serotonin can then interact with various serotonin receptors, influencing mood, cognition, and other physiological processes. The compound also affects the synthesis of melatonin, a hormone involved in regulating the sleep-wake cycle.

類似化合物との比較

Similar Compounds

5-Hydroxytryptophan: A direct precursor to serotonin, commonly used in dietary supplements.

Alpha-Methyltryptophan: A structural analog with similar properties but lacking the hydroxyl group at the 5-position.

Serotonin: The neurotransmitter synthesized from alpha-Methyl-5-hydroxytryptophan.

Uniqueness

This compound is unique due to its structural similarity to serotonin and its role as a precursor in serotonin biosynthesis. Its methyl group at the alpha position distinguishes it from other tryptophan derivatives, potentially affecting its biological activity and pharmacokinetics.

生物活性

Alpha-Methyl-5-hydroxytryptophan (α-M-5-HTP), a derivative of 5-hydroxytryptophan (5-HTP), has garnered attention for its potential biological activities, particularly in relation to serotonin synthesis and receptor interaction. This article synthesizes findings from various studies to elucidate the compound's pharmacological profile, effects on neurotransmission, and implications for therapeutic applications.

Chemical Structure : α-Methyl-5-hydroxytryptophan is structurally similar to 5-HTP, with the addition of a methyl group at the alpha position of the tryptophan backbone. This modification enhances its ability to penetrate the blood-brain barrier and influences its interaction with serotonin receptors.

Mechanism of Action : α-M-5-HTP acts primarily as a serotonin precursor. It is converted into serotonin (5-HT) through the enzymatic action of aromatic L-amino acid decarboxylase (AADC). Additionally, it has been shown to influence serotonin receptor activity, particularly at the 5-HT2 receptor subtypes, which are implicated in various neurological functions and disorders.

Serotonin Synthesis

Studies indicate that α-M-5-HTP can enhance serotonin synthesis in the brain. For instance, research utilizing labeled α-methyl-L-tryptophan demonstrated that its uptake in the brain correlates with increased serotonin production, suggesting its utility as a tracer for studying serotonergic activity in neurological research .

Neurotransmitter Interaction

α-M-5-HTP has been shown to affect neurotransmitter release. In experiments with guinea pig tracheal smooth muscle, it was observed that α-M-5-HTP can induce both contraction and relaxation phases, indicating its role in modulating adrenergic responses through β2-adrenoceptors at higher concentrations . This biphasic response highlights its potential therapeutic implications for respiratory conditions.

Opioid Withdrawal

A case study highlighted the use of 5-HTP (and by extension, potentially α-M-5-HTP) in alleviating symptoms associated with opioid withdrawal. The patient reported significant improvements in muscle spasms and insomnia after administration of 5-HTP supplements . This suggests that α-M-5-HTP could serve as an adjunct therapy for managing withdrawal symptoms due to its serotonergic effects.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of α-M-5-HTP compared to other related compounds:

Case Studies and Research Findings

- Neuroimaging Studies : Research using labeled α-methyl-L-tryptophan has provided insights into regional variations in serotonin synthesis across different brain regions. These findings are crucial for understanding serotonergic dysfunctions associated with various psychiatric disorders .

- Physiological Studies : In animal models, α-M-5-HTP has been shown to significantly affect cardiovascular responses by modulating norepinephrine levels, indicating its broader physiological impact beyond central nervous system activity .

特性

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(13,11(16)17)5-7-6-14-10-3-2-8(15)4-9(7)10/h2-4,6,14-15H,5,13H2,1H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQKTYDMWUGLPA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970468 | |

| Record name | 5-Hydroxy-alpha-methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-53-1 | |

| Record name | 5-Hydroxy-alpha-methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。